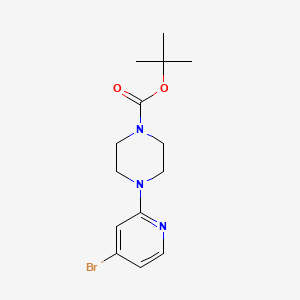
Tert-butyl 4-(4-bromopyridin-2-YL)piperazine-1-carboxylate
Vue d'ensemble
Description
Tert-butyl 4-(4-bromopyridin-2-YL)piperazine-1-carboxylate is a chemical compound with the molecular formula C14H20BrN3O2 . It is an important intermediate in many biologically active compounds .
Molecular Structure Analysis
The molecular structure of Tert-butyl 4-(4-bromopyridin-2-YL)piperazine-1-carboxylate has been characterized using 1H NMR, 13C NMR, MS, and FT-IR techniques . Its single crystal was evaluated using X-ray diffraction (XRD) .Physical And Chemical Properties Analysis
Tert-butyl 4-(4-bromopyridin-2-YL)piperazine-1-carboxylate is a solid at room temperature . It has a molecular weight of 342.24 . The compound should be stored in an inert atmosphere at 2-8°C .Applications De Recherche Scientifique
“Tert-butyl 4-(4-bromopyridin-2-YL)piperazine-1-carboxylate” is a chemical compound with the molecular formula C14H20BrN3O2 . It’s often used as an intermediate in the synthesis of various organic compounds .
- This compound can serve as a useful building block or intermediate in the synthesis of several novel organic compounds such as amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones .
Organic Synthesis
Pharmaceutical Research
- This compound can be used in the synthesis of various other chemical compounds . The methods of application would involve multi-step organic synthesis procedures, often involving reactions under inert atmosphere and purification steps such as column chromatography .
- The outcomes would be the production of potential chemical candidates for further testing and evaluation .
- Compounds similar to “Tert-butyl 4-(4-bromopyridin-2-YL)piperazine-1-carboxylate” have been used in the synthesis of biologically active compounds .
- The methods of application would involve multi-step organic synthesis procedures, often involving reactions under inert atmosphere and purification steps such as column chromatography .
- The outcomes would be the production of potential biologically active compounds for further testing and evaluation .
Chemical Research
Biologically Active Compounds
- This compound can be used as an intermediate in the synthesis of biologically active compounds such as crizotinib .
- The methods of application would involve multi-step organic synthesis procedures, often involving reactions under inert atmosphere and purification steps such as column chromatography .
- The outcomes would be the production of potential biologically active compounds for further testing and evaluation .
- This compound can be used in the synthesis of various other chemical compounds . The methods of application would involve multi-step organic synthesis procedures, often involving reactions under inert atmosphere and purification steps such as column chromatography .
- The outcomes would be the production of potential chemical candidates for further testing and evaluation .
Synthesis of Biologically Active Compounds
Chemical Research
Safety And Hazards
Tert-butyl 4-(4-bromopyridin-2-YL)piperazine-1-carboxylate is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include wearing protective gloves, protective clothing, eye protection, and face protection .
Propriétés
IUPAC Name |
tert-butyl 4-(4-bromopyridin-2-yl)piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BrN3O2/c1-14(2,3)20-13(19)18-8-6-17(7-9-18)12-10-11(15)4-5-16-12/h4-5,10H,6-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVPSXULRTJKBMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=NC=CC(=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BrN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20682408 | |
| Record name | tert-Butyl 4-(4-bromopyridin-2-yl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20682408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-(4-bromopyridin-2-YL)piperazine-1-carboxylate | |
CAS RN |
1197294-80-6 | |
| Record name | tert-Butyl 4-(4-bromopyridin-2-yl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20682408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-Butyl 4-(4-bromopyridin-2-yl)piperazine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




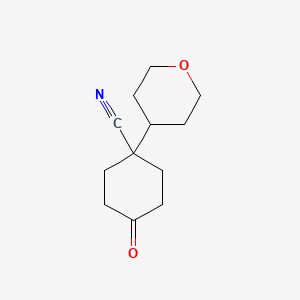
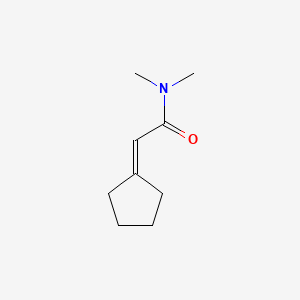
![3-hydroxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B598352.png)
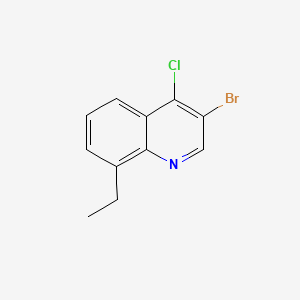
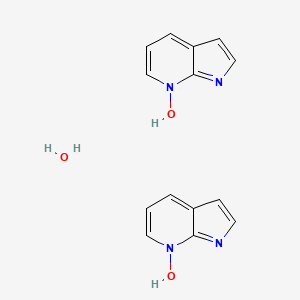
![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-hydroxy-, methyl ester](/img/structure/B598355.png)
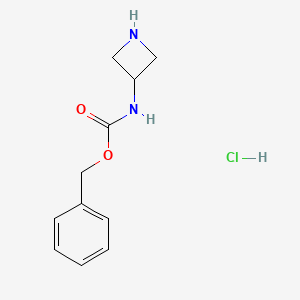

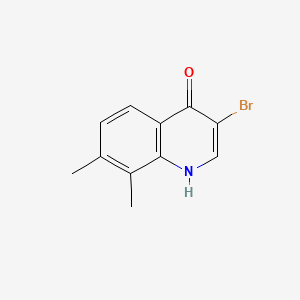
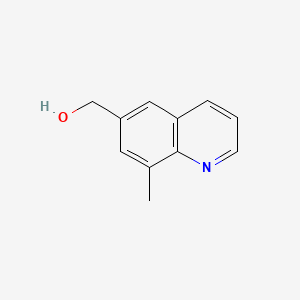
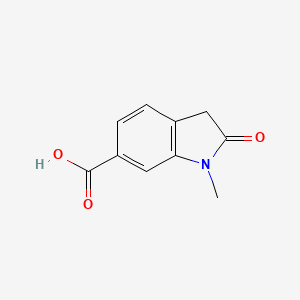
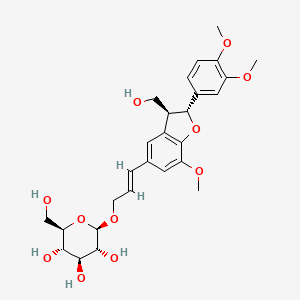
![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-cyano-](/img/structure/B598367.png)